molecular formula C10H9NO6 B082987 Dimethyl 5-nitroisophthalate CAS No. 13290-96-5

Dimethyl 5-nitroisophthalate

Cat. No. B082987
Key on ui cas rn: 13290-96-5
M. Wt: 239.18 g/mol
InChI Key: GGTSJKFPGKFLCZ-UHFFFAOYSA-N
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Patent
US07582719B1

Procedure details

The AB2 monomer, 4-mercapto-5-aminoisophthalic acid hydrochloride, is synthesized in similar fashion, starting with catalytic hydrogenation of dimethyl 5-nitroisophthalate to form the corresponding amine, dimethyl-5-aminoisophthalate, which is then acetylated to protect the amino group. Dimethyl-5-aminoisophthalate is treated with thiocyanogen bromide (generated in-situ from bromine and ammonium thiocynate), and finally hydrolyzed to provide the desired monomer.
Name
4-mercapto-5-aminoisophthalic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.SC1C(N)=CC(C(O)=O)=CC=1C(O)=O.[N+:16]([C:19]1[CH:20]=[C:21]([C:29]([O:31][CH3:32])=[O:30])[CH:22]=[C:23]([CH:28]=1)[C:24]([O:26][CH3:27])=[O:25])([O-])=O>>[CH3:27][O:26][C:24](=[O:25])[C:23]1[CH:28]=[C:19]([NH2:16])[CH:20]=[C:21]([C:29]([O:31][CH3:32])=[O:30])[CH:22]=1 |f:0.1|

Inputs

Step One
Name
4-mercapto-5-aminoisophthalic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.SC1=C(C=C(C(=O)O)C=C1N)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)OC)C1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C1=CC(C(=O)OC)=CC(=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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